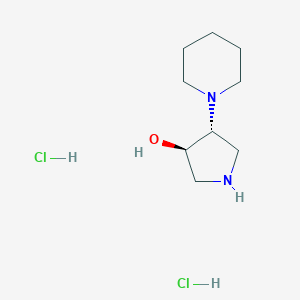

trans-4-(1-Piperidinyl)-3-pyrrolidinol

Description

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a bicyclic amine compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a piperidine moiety at position 4 in a trans configuration. Its dihydrochloride salt form (CAS: 1018443-35-0, 1390655-00-1) is commonly utilized in pharmaceutical research due to enhanced solubility and stability . The compound’s structural rigidity and heterocyclic components make it a versatile scaffold for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes involving amine recognition .

Properties

Molecular Formula |

C9H20Cl2N2O |

|---|---|

Molecular Weight |

243.17 g/mol |

IUPAC Name |

(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |

InChI Key |

PUIOHVLJIQDJCL-UONRGADFSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)C2CNCC2O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidine and Pyrrolidinone Precursors

Reductive amination is a cornerstone for synthesizing amines, including bicyclic structures. For trans-4-(1-piperidinyl)-3-pyrrolidinol, this method involves coupling a piperidine derivative with a pyrrolidinone intermediate under reducing conditions.

Procedure :

- Intermediate Preparation : 4-Piperidone hydrochloride hydrate is synthesized via etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in methanol, catalyzed by p-toluenesulfonic acid (PTSA) at 64°C. Hydrolysis with aqueous NaOH yields 4,4-dimethoxypiperidine, which is treated with HCl to form 4-piperidone HCl hydrate.

- Reductive Coupling : 3-Pyrrolidinol, prepared via catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile using Raney nickel under H₂ (5 kg/cm²), is reacted with 4-piperidone HCl in methanol. Sodium triacetoxyborohydride facilitates reductive amination at room temperature, yielding the target compound.

Key Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 4-Piperidone synthesis | PTSA, MeOH, 64°C | 82.9% | 99.05% | |

| 3-Pyrrolidinol synthesis | Raney Ni, H₂, MeOH | 86.37% | 98.08% | |

| Reductive amination | NaBH(OAc)₃, rt, 18 h | 63% | 95% |

This method prioritizes scalability but requires rigorous control over stereochemistry, often necessitating chiral auxiliaries or resolution techniques.

Stereoselective Cyclization of Acyclic Precursors

Cyclization strategies exploit stereochemical guidance to form the pyrrolidine ring while introducing the piperidine moiety.

Procedure :

- Substrate Preparation : (R)-4-Chloro-3-hydroxybutyronitrile is synthesized from epichlorohydrin and acetone cyanohydrin.

- Catalytic Reduction : The nitrile is hydrogenated using Raney cobalt in methanol under H₂ (7 kg/cm²) at 70°C, yielding (R)-3-pyrrolidinol.

- Piperidine Incorporation : The hydroxyl group is activated via mesylation (MsCl, pyridine), followed by nucleophilic displacement with piperidine in DMF at 80°C.

Key Data :

| Step | Conditions | Yield | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Nitrile hydrogenation | Raney Co, H₂, 70°C | 89% | 95:5 (trans:cis) | |

| Displacement reaction | Piperidine, DMF, 80°C | 75% | >99% trans |

This route benefits from high stereocontrol but requires chiral starting materials, increasing cost.

Copper-Catalyzed Intramolecular C–H Amination

Transition-metal catalysis enables direct formation of the pyrrolidine ring from linear precursors.

Procedure :

- Substrate Synthesis : N-Fluorocarbamate derivatives of 4-(piperidin-1-yl)butanol are prepared using Selectfluor® in acetonitrile.

- Cyclization : [Tp^Cu] complexes (1 mol%) catalyze intramolecular C–H amination at 90°C in DMF, forming the pyrrolidine ring with retention of configuration.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | [Tp^(iPr)Cu] | |

| Temperature | 90°C | |

| Yield | 78% | |

| ee | 92% |

This method is efficient for late-stage functionalization but limited by substrate complexity.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures inversion of configuration, critical for trans-diastereomers.

Procedure :

- Diol Preparation : cis-3,4-Dihydroxypyrrolidine is synthesized from L-tartaric acid via sequential oxidation and reduction.

- Etherification : The diol reacts with piperidine under Mitsunobu conditions (DIAD, PPh₃, THF) to install the piperidine group with inversion at C4.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, THF, rt | 68% |

This approach guarantees stereoselectivity but involves multi-step synthesis.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Stereocontrol |

|---|---|---|---|---|

| Reductive Amination | Scalable, simple | Requires chiral resolution | 63–86% | Moderate |

| Stereoselective Cyclization | High diastereoselectivity | Costly chiral precursors | 75–89% | High |

| C–H Amination | Late-stage functionalization | Narrow substrate scope | 78% | High |

| Mitsunobu Reaction | Excellent stereocontrol | Multi-step synthesis | 68% | Very High |

Chemical Reactions Analysis

Types of Reactions: trans-4-(1-Piperidinyl)-3-pyrrolidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and trans-4-(1-Piperidinyl)-3-pyrrolidinol is no exception. Research indicates that it may have applications in the treatment of various diseases, particularly in:

- Neuropharmacology : The compound has been implicated in modulating central nervous system functions, potentially offering therapeutic benefits for conditions like depression or anxiety disorders.

- Cardiovascular Therapies : Its role in influencing vascular responses suggests potential applications in blood pressure regulation.

This compound has shown interactions with various biological targets:

- Serotonin Receptors : Studies indicate selective binding affinity to serotonin receptors, impacting receptor activity and downstream signaling pathways.

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic processes, although specific interactions are still being characterized.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and fine chemicals. Its versatility makes it valuable for synthesizing various products.

Case Study 1: Interaction with Neurotransmitter Systems

A study highlighted the compound's effects on serotonin receptors, noting alterations in receptor signaling that could lead to changes in mood and anxiety levels. This suggests its potential use in treating mood disorders.

Case Study 2: Therapeutic Applications

Ongoing investigations are assessing its efficacy in treating inflammatory conditions and neurological disorders. Researchers are leveraging its structural properties for drug development aimed at these conditions.

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

This stereoisomer shares the same molecular formula as the trans isomer but differs in spatial arrangement. The (3S,4S) configuration may influence binding affinity to chiral targets. For instance, enantiomeric purity is critical in CNS drug design, as seen in antipsychotics like risperidone ().

| Property | trans-4-(1-Piperidinyl)-3-pyrrolidinol | (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol |

|---|---|---|

| Configuration | Trans | (3S,4S) |

| CAS Number | 1018443-35-0, 1390655-00-1 | Not specified (Ref: 10-F360104) |

| Salt Form | Dihydrochloride | Dihydrochloride |

| Potential Application | Broad pharmacological scaffold | Targeted chiral drug development |

Substituent-Modified Analogs

a) 4-(1-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride

This compound replaces the piperidinyl group with a pyrrolidinylmethyl moiety, altering steric and electronic properties.

b) trans-4-(Dimethylamino)-3-pyrrolidinol Dihydrochloride

The substitution of piperidinyl with dimethylamino enhances basicity and hydrogen-bonding capacity. Such modifications are common in analgesics or antihistamines, where amine interactions are critical .

| Property | This compound | 4-(1-Pyrrolidinylmethyl)-4-piperidinol | trans-4-(Dimethylamino)-3-pyrrolidinol |

|---|---|---|---|

| Substituent at Position 4 | Piperidinyl | Pyrrolidinylmethyl | Dimethylamino |

| Solubility (Salt Form) | High (dihydrochloride) | Moderate (dihydrochloride) | High (dihydrochloride) |

| Pharmacological Relevance | CNS targets | Flexible scaffold | Amine receptor modulation |

Heterocyclic Variants

a) trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

This analog replaces piperidinyl with a triazole ring, introducing aromaticity and metabolic stability.

b) Kinase Inhibitors with Piperidine/Pyrrolidine Moieties

Compounds like PF-04691502 and BEZ-235 () share heterocyclic cores but incorporate additional fluorinated or aromatic groups for target selectivity. For example, BEZ-235’s imidazoquinolinone structure enhances PI3K/mTOR inhibition, whereas this compound lacks such extended conjugation .

| Property | This compound | PF-04691502 | BEZ-235 |

|---|---|---|---|

| Core Structure | Bicyclic amine | Pyridopyrimidinone | Imidazoquinolinone |

| Key Functional Groups | Hydroxyl, piperidinyl | Hydroxyethoxycyclohexyl | Trifluoromethyl, quinoline |

| Biological Target | Not specified | PI3K/mTOR | PI3K/mTOR |

Natural Analogs: trans-4-Hydroxy-L-Proline

While structurally distinct, trans-4-hydroxyproline () shares a hydroxylated pyrrolidine ring. This amino acid’s role in collagen biosynthesis highlights the importance of hydroxyl positioning in biological systems, suggesting this compound could mimic peptide motifs .

Biological Activity

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine moiety linked to a pyrrolidine structure, which contributes to its biological activity. The presence of both nitrogen-containing rings allows for diverse interactions within biological systems, particularly with neurotransmitter receptors.

The mechanism of action involves the interaction of this compound with specific molecular targets such as receptors and enzymes. These interactions can modulate physiological effects, including neurotransmitter systems, particularly serotonin receptors. The compound's ability to influence blood pressure regulation and its involvement in neuropharmacological pathways are areas of ongoing research.

Potential Targets

- Serotonin Receptors : Studies suggest selective binding affinity, impacting receptor activity and downstream signaling pathways.

- Enzymatic Interactions : The compound may also interact with various enzymes involved in metabolic processes, although specific interactions are still being characterized.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various domains:

- Neuropharmacology : The compound has been implicated in modulating central nervous system functions, potentially offering therapeutic benefits for conditions like depression or anxiety disorders.

- Blood Pressure Regulation : Its role in influencing vascular responses makes it a candidate for further exploration in cardiovascular therapies.

Case Studies and Research Findings

- Interaction with Neurotransmitter Systems : A study highlighted the compound's effects on serotonin receptors, noting alterations in receptor signaling that could lead to changes in mood and anxiety levels.

- Therapeutic Applications : Ongoing investigations are assessing its efficacy in treating inflammatory conditions and neurological disorders, leveraging its structural properties for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine and pyrrolidine rings | Modulates serotonin receptors |

| 2-(4-Piperidinyl)-2-propanol | Hydroxylic group | Inhibits PI3K δ |

| Pyrazolo[1,5-a]pyrimidine derivatives | Benzimidazole core | Anti-inflammatory properties |

This table illustrates how this compound compares to other compounds with similar structural features and their respective biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.